molecular formula C21H29NO3 B1385581 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline CAS No. 1040689-71-1

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline

Cat. No.: B1385581
CAS No.: 1040689-71-1
M. Wt: 343.5 g/mol
InChI Key: UWZSUHXYVRGWJQ-UHFFFAOYSA-N
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Description

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline is an organic compound with the molecular formula C21H29NO3 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-(2-ethoxyethoxy)benzyl group and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline, 2-(2-ethoxyethoxy)benzyl chloride, and butanol.

    Reaction with 2-(2-ethoxyethoxy)benzyl chloride: Aniline is reacted with 2-(2-ethoxyethoxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Introduction of Butoxy Group: The intermediate product is then reacted with butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This step introduces the butoxy group to the nitrogen atom of the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the butoxy group or the benzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitro group (if present) or other reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or ethoxy groups can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials or pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The presence of the butoxy and ethoxyethoxy groups can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-N-benzylaniline: Lacks the ethoxyethoxy group, which may result in different chemical and biological properties.

    2-Ethoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline: Similar structure but with an ethoxy group instead of a butoxy group, potentially affecting its reactivity and applications.

    N-[2-(2-ethoxyethoxy)benzyl]aniline: Lacks the butoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline is unique due to the presence of both butoxy and ethoxyethoxy groups. These groups can enhance its solubility in organic solvents and its ability to interact with various chemical and biological systems. The combination of these functional groups makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-butoxy-N-[[2-(2-ethoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-3-5-14-24-21-13-9-7-11-19(21)22-17-18-10-6-8-12-20(18)25-16-15-23-4-2/h6-13,22H,3-5,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSUHXYVRGWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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